molecular formula C13H19N3O B2547721 3-Benzyl-1-[(3S)-piperidin-3-yl]urea CAS No. 1846732-33-9

3-Benzyl-1-[(3S)-piperidin-3-yl]urea

Cat. No.: B2547721
CAS No.: 1846732-33-9
M. Wt: 233.315
InChI Key: FAVWIYUUVOZBLA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-[(3S)-piperidin-3-yl]urea is a synthetic organic compound featuring a urea backbone substituted with a benzyl group and a (3S)-piperidin-3-yl moiety. The stereochemistry at the C3 position of the piperidine ring (S-configuration) is critical for its biological activity, as seen in related pharmacologically active compounds .

Properties

IUPAC Name

1-benzyl-3-[(3S)-piperidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVWIYUUVOZBLA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Piperidin-3-one

The chiral amine precursor is synthesized via asymmetric reduction of piperidin-3-one. A method adapted from CN106432232A employs N-Boc protection followed by titanium tetraisopropolate-mediated reduction with sodium borohydride in ammonia-ethanol. The reaction proceeds under inert gas at <30°C to preserve stereochemical integrity.

Procedure :

  • Protection : Piperidin-3-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone, yielding N-Boc-piperidin-3-one (83–93% yield).
  • Reduction : N-Boc-piperidin-3-one is reduced with NaBH₄ and Ti(OiPr)₄ in 2N ammonia-ethanol. The use of (R)- or (S)-BINOL-derived catalysts ensures enantioselectivity, affording (3S)-N-Boc-piperidin-3-amine in 81–82% yield.
  • Deprotection : Boc removal with HCl in dioxane yields (3S)-piperidin-3-amine hydrochloride, isolated as a white solid.

Critical Parameters :

  • Solvent-to-substrate ratio: 5–30 mL/g.
  • Temperature control (<30°C) prevents racemization.
  • Chiral additives (e.g., BINOL) achieve enantiomeric excess >98%.

Urea Bond Formation

Reaction with Benzyl Isocyanate

The amine reacts with benzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–25°C. This method, validated in PMC3319116, provides high yields (75–85%) with minimal byproducts.

Procedure :

  • Activation : (3S)-Piperidin-3-amine (1.0 eq) is dissolved in THF under nitrogen.
  • Addition : Benzyl isocyanate (1.1 eq) is added dropwise at 0°C, stirred for 12–24 hours.
  • Workup : The mixture is concentrated, and the crude product is recrystallized from ethyl acetate/hexane to afford 3-benzyl-1-[(3S)-piperidin-3-yl]urea.

Optimization :

  • Excess isocyanate (1.1 eq) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Alternative Route via Curtius Rearrangement

A patent-derived approach (CN106432232A) utilizes Curtius rearrangement to form the urea linkage.

Procedure :

  • Azide Formation : (3S)-Piperidin-3-amine reacts with benzyl chloroformate to form a carbamate.
  • Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in toluene induces Curtius rearrangement, generating an isocyanate intermediate.
  • Quenching : Hydrolysis with aqueous HCl yields the urea derivative (65–70% yield).

Advantages :

  • Avoids handling toxic isocyanates directly.
  • Compatible with acid-sensitive substrates.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) to achieve >95% purity. High-performance liquid chromatography (HPLC) with a chiral column confirms enantiomeric excess.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.68 (s, 2H, NH₂), 3.45–3.38 (m, 1H, piperidinyl-H), 2.85–2.70 (m, 2H, piperidinyl-H₂), 1.80–1.50 (m, 4H, piperidinyl-H₂).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₉N₃O: 233.31, found: 233.30.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Benzyl Isocyanate 85 >95 High Excellent
Curtius Rearrangement 70 90 Moderate Moderate

Key Observations :

  • Direct isocyanate coupling offers superior yield and scalability.
  • Curtius rearrangement is preferable for lab-scale synthesis avoiding isocyanate handling.

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

A cost-effective alternative employs heterogeneous catalysts (e.g., Ru-BINAP) for hydrogenating 3-keto-piperidine to (3S)-piperidin-3-amine. This method achieves 90% yield and 99% ee, reducing reliance on stoichiometric reductants.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing of amine and isocyanate streams, enhancing reaction efficiency (90% yield in 10 minutes).

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(3S)-piperidin-3-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Benzyl-1-[(3S)-piperidin-3-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group and urea moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Benzyl-1-[(3S)-piperidin-3-yl]urea with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological relevance.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
3-Benzyl-1-[(3S)-piperidin-3-yl]urea C₁₃H₁₉N₃O (estimated) ~231.3 Urea, benzyl, (3S)-piperidin-3-yl Not explicitly stated (research)
Niraparib tosylate monohydrate C₂₆H₃₀N₄O₅S 510.61 Indazole carboxamide, (3S)-piperidin-3-yl PARP inhibitor for prostate cancer
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide C₁₉H₂₀N₄O 336.40 Indazole carboxamide, (3S)-piperidin-3-yl PARP inhibitor (preclinical/therapeutic)
2-Buten-1-one, 2-methyl-1-(1-piperidinyl)- C₁₀H₁₇NO 167.25 Ketone, piperidine Fragrance or intermediate

Key Observations:

  • Urea vs. Carboxamide: The urea group in 3-Benzyl-1-[(3S)-piperidin-3-yl]urea distinguishes it from carboxamide-containing analogs like niraparib.
  • Stereochemical Specificity: The (3S)-piperidin-3-yl group is conserved in niraparib and related compounds, underscoring its role in binding to PARP enzymes or other targets .

Pharmacological and Physicochemical Properties

Property 3-Benzyl-1-[(3S)-piperidin-3-yl]urea Niraparib Tosylate 2-Buten-1-one Analog
Water Solubility Moderate (urea enhances solubility) Low (improved via tosylate salt) Low (hydrophobic ketone)
Bioavailability Likely limited by lipophilicity Enhanced by salt formulation Not applicable (non-drug)
Target Specificity Unknown (potential enzyme inhibition) PARP1/2 inhibition No known therapeutic target

Critical Differences:

  • Therapeutic Utility: Niraparib’s indazole-carboxamide structure is optimized for PARP inhibition, while the target compound’s urea group may engage different biological targets, such as kinases or proteases.
  • Synthetic Complexity: Niraparib’s tosylate salt and indazole core require multi-step synthesis, whereas the simpler urea backbone of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea may offer easier derivatization .

Research and Development Context

  • Niraparib Analogs: Compounds sharing the (3S)-piperidin-3-yl group are frequently explored in oncology due to their ability to interfere with DNA repair mechanisms .
  • Non-Pharmaceutical Analogs: Piperidine-containing compounds like 2-methyl-1-(1-piperidinyl)-2-buten-1-one are primarily used in industrial applications, highlighting the diversity of this structural motif .

Biological Activity

3-Benzyl-1-[(3S)-piperidin-3-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a benzyl group , and a urea moiety . The structural characteristics of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea contribute to its interaction with various biological targets, enhancing its potential therapeutic applications.

The mechanism of action involves the compound's ability to interact with specific molecular targets, particularly enzymes and receptors. The piperidine ring is known for its ability to modulate enzyme activity, while the benzyl group and urea moiety can enhance binding affinity and specificity towards target sites.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various urea derivatives, including 3-Benzyl-1-[(3S)-piperidin-3-yl]urea. A notable study screened several compounds against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition against Acinetobacter baumannii, with some compounds showing over 90% inhibition .

CompoundTarget OrganismInhibition (%)
3lAcinetobacter baumannii94.5
3cKlebsiella pneumoniaeModerate
3kStaphylococcus aureusModerate

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications in the piperidine and benzyl groups can significantly influence the biological activity of these compounds. For instance, introducing different substituents on the benzyl group has been linked to enhanced potency against specific targets such as the CC chemokine receptor .

Case Studies

  • Antimicrobial Screening : A study evaluated several urea derivatives for their antibacterial efficacy. The compound 3l was highlighted for its exceptional activity against multidrug-resistant strains of Acinetobacter baumannii, suggesting its potential as a lead candidate for further development .
  • Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions of these compounds with bacterial proteins. The docking scores indicated favorable interactions, supporting the observed biological activities .

Q & A

Q. What experimental design strategies are recommended for synthesizing 3-Benzyl-1-[(3S)-piperidin-3-yl]urea?

A factorial design approach is optimal for exploring reaction variables (e.g., temperature, solvent, catalyst). This method systematically evaluates interactions between factors to optimize yield and purity. Pre-experimental designs (e.g., one-variable-at-a-time) can establish baseline conditions, while full factorial designs identify synergistic effects. Safety protocols, including fume hood use and protective equipment, must be integrated due to hazards associated with urea derivatives and benzyl intermediates .

Q. Which analytical techniques are critical for confirming the molecular structure of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary methods. NMR resolves stereochemistry at the (3S)-piperidinyl group and benzyl substitution patterns. X-ray crystallography provides unambiguous confirmation of the 3D structure, as demonstrated in analogous piperidine derivatives . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da), while IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm⁻¹).

Q. How should researchers handle discrepancies in purity assessments between HPLC and elemental analysis?

Cross-validate results using orthogonal methods:

  • HPLC: Ensure column compatibility (C18 for polar urea derivatives) and mobile phase optimization (e.g., acetonitrile/water with 0.1% TFA).
  • Elemental Analysis: Account for hygroscopicity by drying samples under vacuum.
    Discrepancies >2% may indicate residual solvents or byproducts. Thermogravimetric Analysis (TGA) can identify volatile impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for 3-Benzyl-1-[(3S)-piperidin-3-yl]urea?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

  • Reaction Path Search: Identify low-energy pathways for urea bond formation using software like GRRM or AFIR.
  • Solvent Effects: COSMO-RS simulations model solvent interactions to select optimal media (e.g., DMF vs. THF).
    Integrate these with ICReDD’s feedback loop: computational predictions → experimental validation → data refinement .

Q. What statistical approaches resolve contradictions in reaction yield data across replicate studies?

Apply inferential statistics:

  • ANOVA: Tests significance of factor effects (e.g., catalyst loading).
  • Tukey’s HSD: Identifies outlier conditions.
    For non-normal distributions, use non-parametric tests (Mann-Whitney U). Orthogonal regression analysis (e.g., PLS) correlates yield with physicochemical parameters (e.g., Hammett constants) .

Q. How can AI-driven tools enhance predictive modeling of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea’s physicochemical properties?

Train machine learning models on datasets of urea derivatives to predict:

  • Solubility: Use COMSOL Multiphysics with AI-generated descriptors (e.g., logP, PSA).
  • Stability: Neural networks analyze degradation pathways under thermal/oxidative stress.
    Smart laboratories automate parameter adjustments in real-time via AI feedback, reducing iterative experimentation .

Q. What advanced separation techniques improve purification of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea from byproducts?

  • Membrane Chromatography: Combines size exclusion and affinity mechanisms for high-resolution separation.
  • Simulated Moving Bed (SMB): Continuous purification reduces solvent waste.
  • Chiral Stationary Phases (CSP): Resolve enantiomeric impurities using cellulose- or amylose-based columns .

Methodological Notes

  • Safety: Prioritize hazard controls (e.g., benzyl chloride handling under inert atmosphere) .
  • Data Integrity: Use LIMS (Laboratory Information Management Systems) for traceability and reproducibility .
  • Ethics: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.